2,4-Dibromo-6-fluoro-5-methylaniline
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-6-fluoro-5-methylaniline typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and finally, bromination . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product .
Chemical Reactions Analysis
2,4-Dibromo-6-fluoro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-6-fluoro-5-methylaniline is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoro-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through various pathways, including inhibition or activation of enzymatic functions . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-6-fluoro-5-methylaniline include:
2,4-Dibromo-6-fluoroaniline: This compound has a similar structure but lacks the methyl group present in this compound.
2,4-Dibromoaniline: This compound lacks both the fluorine and methyl groups, making it less complex than this compound.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4,6-dibromo-2-fluoro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOAVUNKPGMURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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